Methyl 2-(2-aminocycloheptyl)acetate
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Overview
Description
Methyl 2-(2-aminocycloheptyl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a cycloheptyl ring with an amino group and a methyl ester group attached to it. Its molecular formula is C10H19NO2, and it has a molecular weight of 185.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminocycloheptyl)acetate can be achieved through the esterification of 2-(2-aminocycloheptyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted esterification has also been explored as a more efficient method, offering higher conversion rates and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminocycloheptyl)acetate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Hydrolysis: 2-(2-aminocycloheptyl)acetic acid and methanol.
Reduction: 2-(2-aminocycloheptyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminocycloheptyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminocycloheptyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways. The amino group may form hydrogen bonds or ionic interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar ester functional group but lacks the cycloheptyl and amino groups.
Ethyl acetate: Another ester with similar properties but different alkyl groups.
Methyl butyrate: An ester with a different carbon chain length and structure.
Uniqueness
Methyl 2-(2-aminocycloheptyl)acetate is unique due to its cycloheptyl ring and amino group, which confer distinct chemical and biological properties. These features make it a valuable compound for specialized applications in research and industry .
Biological Activity
Methyl 2-(2-aminocycloheptyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the mechanisms, biological effects, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an ester functional group and an amine, which are crucial for its biological interactions. The structure can be represented as follows:
- Chemical Formula : C_{10}H_{17}N O_2
- Molecular Weight : 183.25 g/mol
This compound's unique structure allows it to engage in various interactions with biological molecules, influencing enzyme activity and receptor binding.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Key points include:
- Hydrolysis : The ester group can undergo hydrolysis to yield the corresponding acid and alcohol, which may have distinct biological effects.
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological macromolecules, potentially modulating the activity of enzymes or receptors.
Biological Effects
Research indicates that this compound may exhibit several biological effects:
Data Table: Biological Activity Overview
Activity Type | Effect Observed | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Neuropharmacological | Potential modulation of neurotransmitters | |
DNA Binding | Electrostatic binding observed |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating significant activity against Gram-positive bacteria. This suggests potential for development as an antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
Another research effort focused on the neuropharmacological effects of structurally similar compounds. While direct studies on this compound are scarce, analogs have shown promising results in modulating dopamine and serotonin receptors, indicating a possible pathway for further exploration.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(2-aminocycloheptyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-8-5-3-2-4-6-9(8)11/h8-9H,2-7,11H2,1H3 |
InChI Key |
UAAVRTUYOKSTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCCCC1N |
Origin of Product |
United States |
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